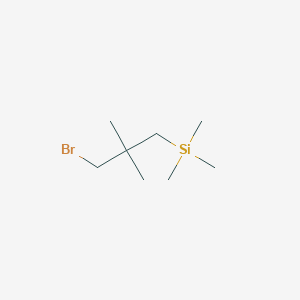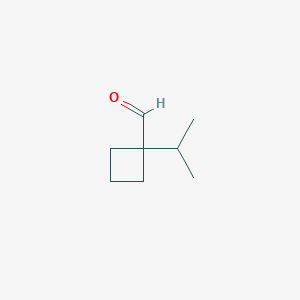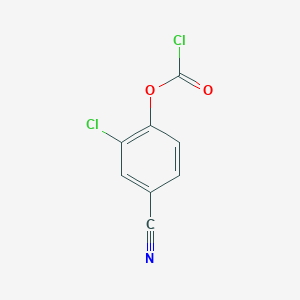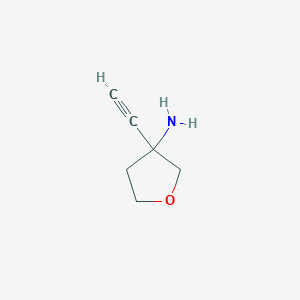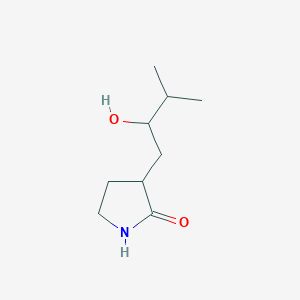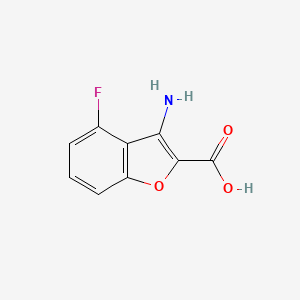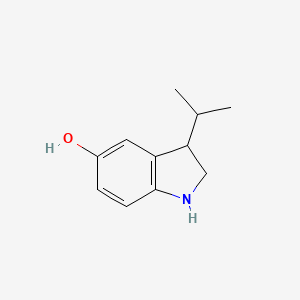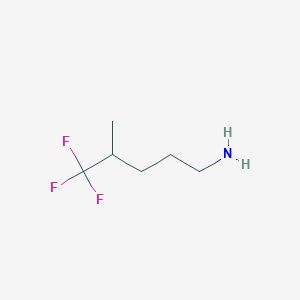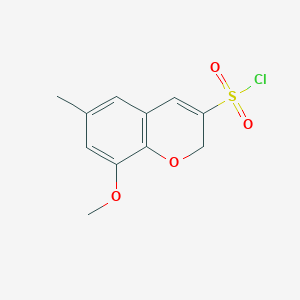
8-methoxy-6-methyl-2H-chromene-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-6-methyl-2H-chromene-3-sulfonyl chloride is a chemical compound with a molecular weight of 274.72 g/mol . This compound is a derivative of chromene, which is an important oxygen heterocycle widely found in natural products, pharmaceutical agents, and biologically relevant molecules . The presence of the sulfonyl chloride group makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-methyl-2H-chromene-3-sulfonyl chloride typically involves the functionalization of the parent 2H-chromene structure. One common method includes the sulfonylation of 8-methoxy-6-methyl-2H-chromene using sulfonyl chloride reagents under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxy-6-methyl-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The chromene ring can undergo oxidation to form chromone derivatives or reduction to form dihydrochromene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
8-Methoxy-6-methyl-2H-chromene-3-sulfonyl chloride has several applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8-methoxy-6-methyl-2H-chromene-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity. The specific molecular targets and pathways involved depend on the nature of the derivative formed and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
8-Methoxy-2H-chromene-3-carbaldehyde: A related compound with an aldehyde group instead of a sulfonyl chloride group.
6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde: Another chromene derivative with an ethoxy group and an aldehyde group.
8-Chloro-4-oxo-4H-chromene-3-carbaldehyde: A chromene derivative with a chloro group and an aldehyde group.
Uniqueness
8-Methoxy-6-methyl-2H-chromene-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and various scientific research applications .
Propiedades
Fórmula molecular |
C11H11ClO4S |
|---|---|
Peso molecular |
274.72 g/mol |
Nombre IUPAC |
8-methoxy-6-methyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO4S/c1-7-3-8-5-9(17(12,13)14)6-16-11(8)10(4-7)15-2/h3-5H,6H2,1-2H3 |
Clave InChI |
IHIOFKPOEQVTDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)OC)OCC(=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






